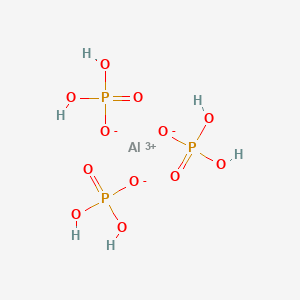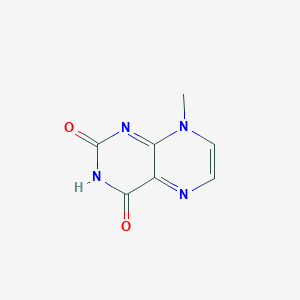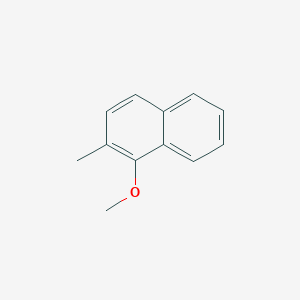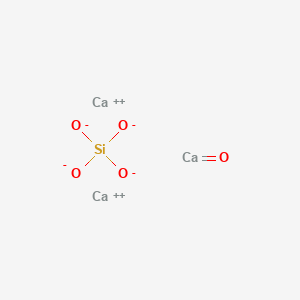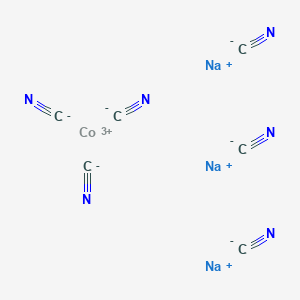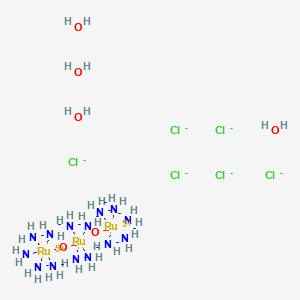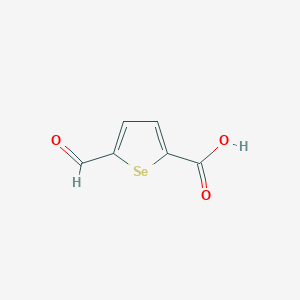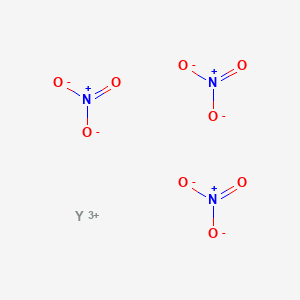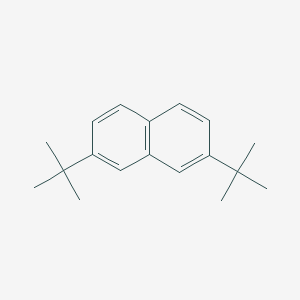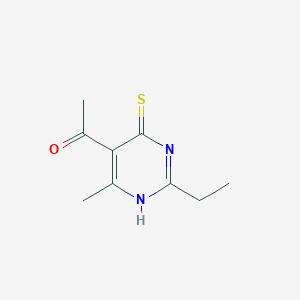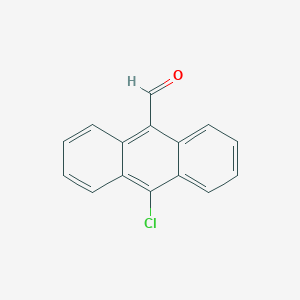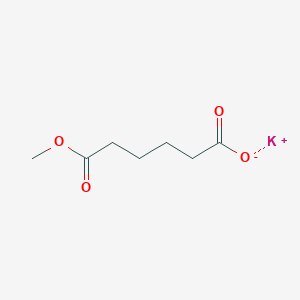
Methyl potassium adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl potassium adipate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of adipic acid, which is commonly used in the production of nylon and other synthetic fibers. Methyl potassium adipate has been found to have unique properties that make it useful in a variety of research applications.
Mecanismo De Acción
The mechanism of action of methyl potassium adipate is not fully understood, but it is believed to act as a Lewis base catalyst. This means that it can donate a pair of electrons to an electrophile, facilitating the reaction between the electrophile and a nucleophile.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of methyl potassium adipate. However, it has been shown to be relatively non-toxic and has low levels of environmental impact. This makes it an attractive compound for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl potassium adipate in laboratory experiments is its low toxicity and environmental impact. It is also relatively easy to synthesize and has a wide range of potential applications. However, one limitation is that it is not as widely studied as other compounds, so there may be limited information available on its properties and potential uses.
Direcciones Futuras
There are a number of potential future directions for research on methyl potassium adipate. One area of interest is in the development of new catalytic reactions using this compound. It may also have potential applications in the production of pharmaceuticals and other chemicals. Further research is needed to fully understand the properties and potential uses of methyl potassium adipate.
Métodos De Síntesis
Methyl potassium adipate can be synthesized through the reaction of adipic acid with potassium hydroxide and methanol. This reaction results in the formation of methyl potassium adipate and water. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
Methyl potassium adipate has been found to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. This compound has been shown to be an effective catalyst for a variety of organic reactions, including the synthesis of esters and amides.
Propiedades
Número CAS |
10525-19-6 |
|---|---|
Nombre del producto |
Methyl potassium adipate |
Fórmula molecular |
C7H11KO4 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
potassium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.K/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
VIKLNKRRVRFMJF-UHFFFAOYSA-M |
SMILES isomérico |
COC(=O)CCCCC(=O)[O-].[K+] |
SMILES |
COC(=O)CCCCC(=O)[O-].[K+] |
SMILES canónico |
COC(=O)CCCCC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



